

Spectroscopic Analysis of (-)-Carvomenthone: A Technical Guide

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Compound of Interest

Compound Name: (-)-Carvomenthone

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This technical guide provides an in-depth overview of the spectroscopic data for **(-)-Carvomenthone**, a naturally occurring monoterpenoid. Due to the limited availability of specific experimental data for the (-)-enantiomer in publicly accessible literature, this guide presents available data for carvomenthone (racemate or unspecified stereochemistry) and provides context through general spectroscopic principles and data for related compounds. The methodologies for obtaining such data are also detailed to aid in experimental design and data interpretation.

Data Presentation

The following tables summarize the available and expected spectroscopic data for Carvomenthone. It is crucial to note that specific, experimentally determined high-resolution NMR and IR data for the isolated **(-)-Carvomenthone** enantiomer are not readily found in publicly available databases. The data presented is a combination of information available for the racemate or is inferred from the known structure and spectroscopic data of similar monoterpenoids.

Table 1: Mass Spectrometry (MS) Data for Carvomenthone

Data sourced from NIST Mass Spectrometry Data Center for Carvomenthone (racemic or unspecified stereoisomer).

m/z (Mass-to-Charge Ratio)	Relative Intensity	Putative Fragment
154	Low	[M]+ (Molecular Ion)
111	High	[M - C ₃ H ₇] ⁺
97	Moderate	[M - C ₄ H ₇ O] ⁺
83	Moderate	[M - C ₅ H ₉ O] ⁺
69	High	[C ₅ H ₉] ⁺
55	High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Table 2: Predicted ¹H NMR Chemical Shifts for **(-)-Carvomenthone**

Specific experimental data for **(-)-Carvomenthone** is not readily available. The following are predicted chemical shift ranges based on the structure and data for similar p-menthane monoterpenoids.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
CH ₃ (C7)	0.9 - 1.1	Doublet	Methyl group adjacent to a chiral center.
CH(CH ₃) ₂ (C8, C9, C10)	0.8 - 1.0	Doublets	Diastereotopic methyls of the isopropyl group.
CH ₂	1.2 - 2.5	Multiplets	Methylene protons of the cyclohexane ring.
CH	1.5 - 2.8	Multiplets	Methine protons of the cyclohexane ring.
CH-C=O	2.0 - 2.5	Multiplet	Proton alpha to the carbonyl group.

Table 3: Predicted ^{13}C NMR Chemical Shifts for **(-)-Carvomenthone**

Specific experimental data for **(-)-Carvomenthone** is not readily available. The following are predicted chemical shift ranges based on the structure and data for similar p-menthane monoterpenoids.

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (C2)	205 - 220
CH (C1)	40 - 55
CH ₂ (C3)	30 - 45
CH (C4)	25 - 40
CH ₂ (C5)	20 - 35
CH ₂ (C6)	30 - 45
CH ₃ (C7)	15 - 25
CH (C8)	25 - 35
CH ₃ (C9, C10)	15 - 25

Table 4: Infrared (IR) Spectroscopy Data for **(-)-Carvomenthone**

Specific experimental data for **(-)-Carvomenthone** is not readily available. The following are characteristic absorption bands expected for the functional groups present in the molecule.

Wavenumber (cm $^{-1}$)	Vibrational Mode	Functional Group
2960 - 2850	C-H stretch	Alkanes (CH ₃ , CH ₂ , CH)
1715 - 1700	C=O stretch	Saturated ketone
1465	C-H bend	CH ₂ (scissoring)
1385 & 1370	C-H bend	gem-dimethyl (isopropyl group)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining spectroscopic data for monoterpenoids like **(-)-Carvomenthone**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified **(-)-Carvomenthone** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the solution is free of any particulate matter; filter if necessary.
- ^1H NMR Spectroscopy:
 - The ^1H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.
 - Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-noise ratio.
 - Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Spectroscopy:
 - The ^{13}C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
 - Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.

- A wider spectral width is used compared to ^1H NMR.
- A larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance of ^{13}C and its longer relaxation times.
- Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

2.2 Infrared (IR) Spectroscopy

- Sample Preparation:
 - For a liquid sample like **(-)-Carvomenthone**, the simplest method is to prepare a neat film.
 - Place one to two drops of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).
 - Gently place a second salt plate on top to create a thin liquid film between the plates.
- Data Acquisition:
 - The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
 - A background spectrum of the empty sample compartment is recorded first.
 - The sample (sandwiched salt plates) is then placed in the sample holder.
 - The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .
 - An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

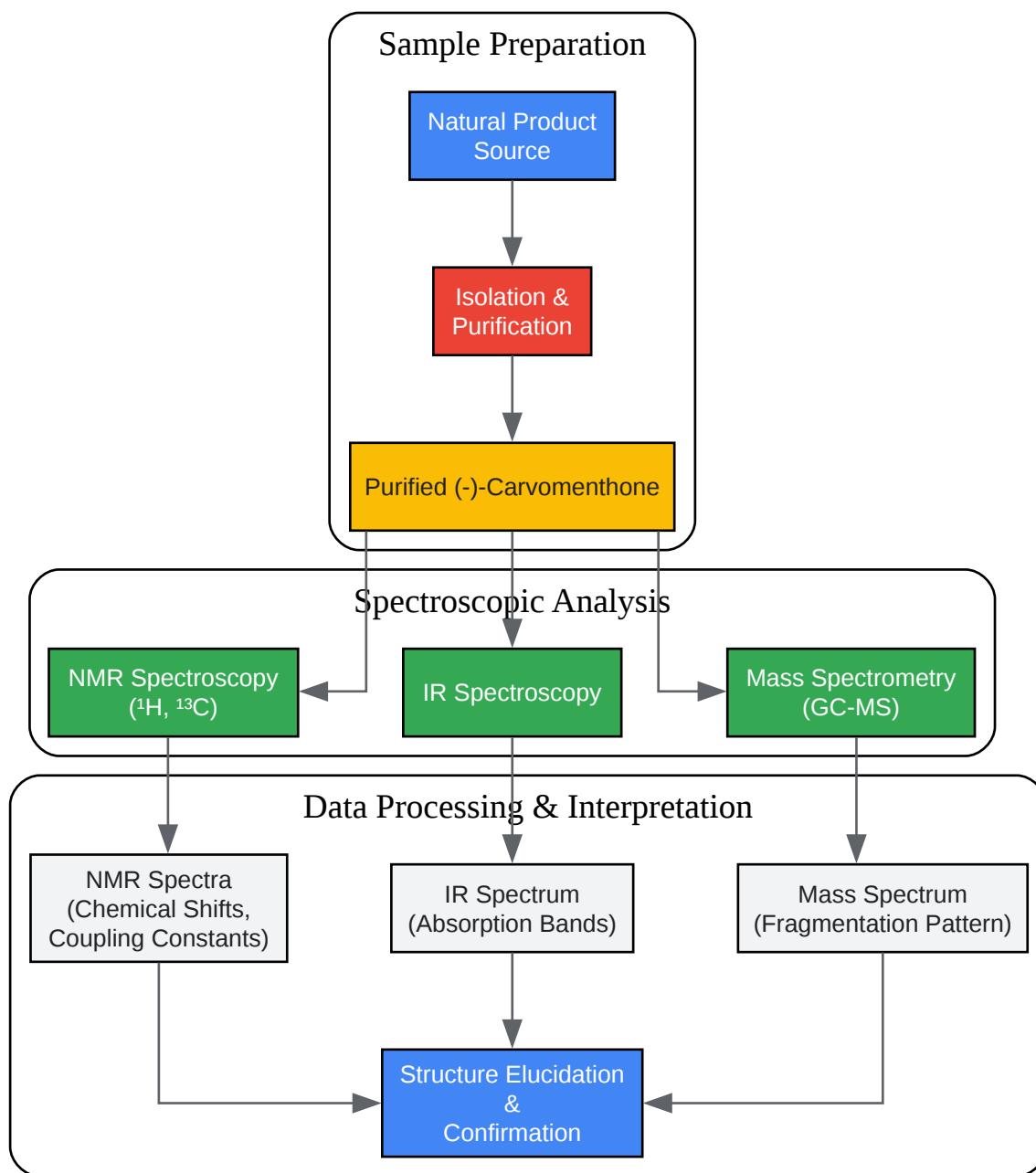
2.3 Mass Spectrometry (MS)

- Instrumentation:
 - Mass spectral data is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- The GC is equipped with a capillary column suitable for the separation of monoterpenoids (e.g., a nonpolar HP-5MS or equivalent).
- Sample Preparation and Injection:
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).
 - Inject a small volume (typically 1 μ L) of the solution into the GC inlet.
- GC Conditions:
 - The carrier gas is typically helium at a constant flow rate (e.g., 1 mL/min).
 - A temperature program is used to separate the components of the sample. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C at a rate of 3-10°C/min.
- MS Conditions:
 - The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.
 - The mass analyzer (e.g., a quadrupole) scans a mass range of approximately 40-400 m/z.
 - The resulting mass spectrum shows the relative abundance of different fragment ions, which is characteristic of the molecule's structure.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like **(-)-Carvomenthone**.

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Caption: Workflow for the spectroscopic analysis of **(-)-Carvomenthone**.

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